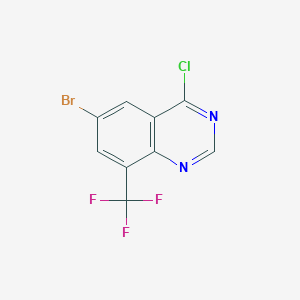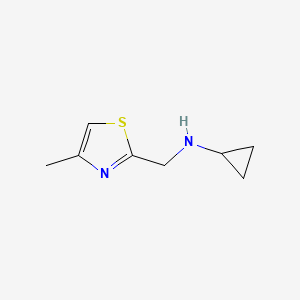
N-cyclopropyl-4-methyl-2-thiazolemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-methyl-2-thiazolemethanamine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-2-thiazolemethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 4-methyl-2-thiazolecarboxaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-cyclopropyl-4-methyl-2-thiazolemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N-cyclopropyl-4-methyl-2-thiazolemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-cyclopropyl-4-methyl-2-thiazolemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Methyl-2-thiazolemethanamine: Similar structure but lacks the cyclopropyl group.
N-cyclopropyl-2-thiazolemethanamine: Similar structure but lacks the methyl group.
N-cyclopropyl-4-methyl-2-thiazolecarboxamide: Similar structure but with a carboxamide group instead of methanamine.
Uniqueness
N-cyclopropyl-4-methyl-2-thiazolemethanamine is unique due to the presence of both cyclopropyl and methyl groups on the thiazole ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H12N2S |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3 |
InChIキー |
KFUVQXOENRVDHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



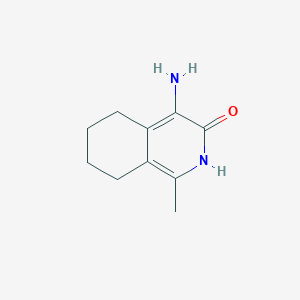
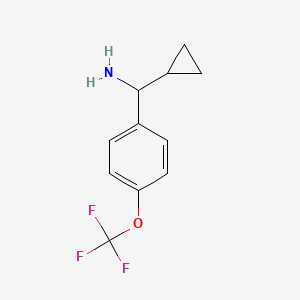



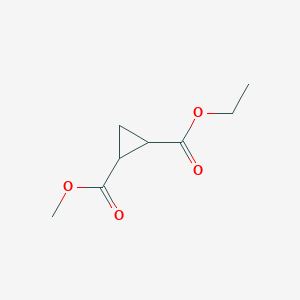
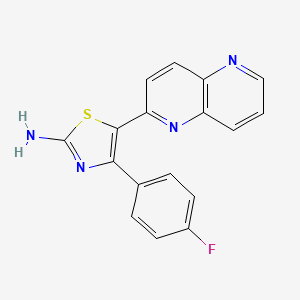
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
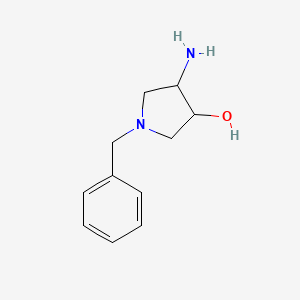
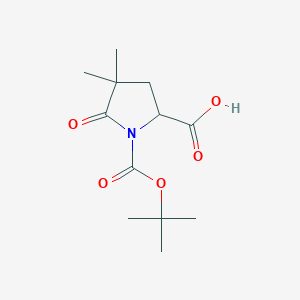
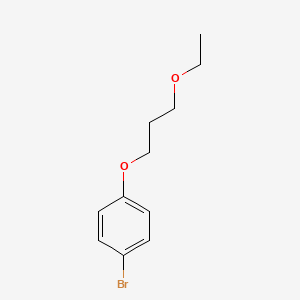
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
